8-Bromo-4-chloro-2-methylquinoline
Overview
Description
8-Bromo-4-chloro-2-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis methods for quinoline derivatives typically involve condensation reactions, cyclizations, and halogenation. For example, 4-Chloro-8-methoxyquinoline was synthesized via condensation, cyclization, hydrolysis, decarboxylation, and chlorination, achieving an overall yield of 33.81% (Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 8-bromo-4-chloro-2-methylquinoline, features a fused ring system combining benzene and pyridine rings. Crystal structure analyses, such as those conducted on related compounds, provide insights into the steric and electronic configurations essential for understanding reactivity and interactions (G. Collis et al., 2003).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions, halogenations, and complex formation with metals. For instance, halogenated quinolines have been used to synthesize metal complexes showing significant antiproliferative activity (Avinash Kotian et al., 2021).
Scientific Research Applications
Synthesis and Characterization
One area of research has focused on the synthesis and structural characterization of quinoline derivatives, including those related to 8-Bromo-4-chloro-2-methylquinoline. For instance, the synthesis of novel 4H-pyrano[3,2-h]quinoline derivatives has been reported, highlighting the chemical reactions involved in producing these compounds and their potential as intermediates for further chemical transformations (El-Agrody & Al-Ghamdi, 2011). Similarly, the synthesis of halogenated 4-quinolones and their evaluation for antiplasmodial activity reflect the interest in modifying quinoline structures to explore their biological activities (Vandekerckhove et al., 2014).
Biological Activities and Applications
Quinoline derivatives, including those structurally similar to 8-Bromo-4-chloro-2-methylquinoline, have been evaluated for various biological activities. The antimicrobial potentials of active components isolated from natural sources and their analogues against foodborne bacteria were investigated, revealing that certain quinoline analogues could serve as natural preservatives (Kim et al., 2014). Another study focused on the in vitro cytotoxic studies of 8-hydroxyquinoline derivatives, indicating their potential for developing new therapeutic agents (Kotian et al., 2021).
Photolabile Protecting Groups
The use of brominated hydroxyquinoline as a photolabile protecting group has been explored, showcasing its sensitivity to multiphoton excitation and potential applications in releasing biologically active molecules in a controlled manner through light-induced reactions (Fedoryak & Dore, 2002).
Corrosion Inhibition
Research on quinoline derivatives extends to their application in corrosion inhibition. Novel 8-hydroxyquinoline derivatives have been synthesized and evaluated for their effectiveness in inhibiting mild steel corrosion in an acidic environment, combining experimental and computational studies to understand their protective mechanisms (Rbaa et al., 2019).
Safety And Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of “8-Bromo-4-chloro-2-methylquinoline” could be in the exploration of its potential biological and pharmaceutical activities .
properties
IUPAC Name |
8-bromo-4-chloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHWORPDUOWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354310 | |
Record name | 8-Bromo-4-chloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-2-methylquinoline | |
CAS RN |
1201-07-6 | |
Record name | 8-Bromo-4-chloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-4-chloro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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